BenchChemオンラインストアへようこそ!

POT-4

Complement inhibition C3 convertase ELISA

POT-4 (also designated AL-78898A or compstatin analog 4(1MeW)) is a cyclic 13-residue peptide derivative of the complement inhibitor compstatin, with a molecular weight of 1627.85 Da and the formula C72H102N22O18S2. This compound functions by binding to complement component C3 and its activation fragment C3b, thereby preventing proteolytic cleavage into the active fragments C3a and C3b and blocking all three complement activation pathways (classical, lectin, and alternative).

Molecular Formula C72H102N22O18S2
Molecular Weight 1627.9 g/mol
CAS No. 934461-40-2
Cat. No. B3182579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOT-4
CAS934461-40-2
Molecular FormulaC72H102N22O18S2
Molecular Weight1627.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CNC=N6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C
InChIInChI=1S/C72H102N22O18S2/c1-9-35(4)58(83-38(7)96)71(112)91-52-32-114-113-31-51(69(110)93-59(37(6)95)60(74)101)90-63(104)45(18-14-22-78-72(75)76)84-66(107)49(25-41-28-77-33-81-41)86-61(102)36(5)82-55(98)29-80-62(103)47(23-39-27-79-44-17-12-10-15-42(39)44)87-67(108)50(26-56(99)100)88-64(105)46(20-21-54(73)97)85-65(106)48(89-70(111)57(34(2)3)92-68(52)109)24-40-30-94(8)53-19-13-11-16-43(40)53/h10-13,15-17,19,27-28,30,33-37,45-52,57-59,79,95H,9,14,18,20-26,29,31-32H2,1-8H3,(H2,73,97)(H2,74,101)(H,77,81)(H,80,103)(H,82,98)(H,83,96)(H,84,107)(H,85,106)(H,86,102)(H,87,108)(H,88,105)(H,89,111)(H,90,104)(H,91,112)(H,92,109)(H,93,110)(H,99,100)(H4,75,76,78)/t35-,36-,37+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-/m0/s1
InChIKeyWMEMLXDTLKSUOD-OGCOPIPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

POT-4 (CAS 934461-40-2): Chemical Identity and Procurement Essentials for Complement C3 Inhibitor Research


POT-4 (also designated AL-78898A or compstatin analog 4(1MeW)) is a cyclic 13-residue peptide derivative of the complement inhibitor compstatin, with a molecular weight of 1627.85 Da and the formula C72H102N22O18S2 [1]. This compound functions by binding to complement component C3 and its activation fragment C3b, thereby preventing proteolytic cleavage into the active fragments C3a and C3b and blocking all three complement activation pathways (classical, lectin, and alternative) [2]. POT-4 has been investigated in multiple clinical trials for age-related macular degeneration (AMD) and represents a foundational tool compound in the compstatin family of C3-targeted therapeutics [3].

Why POT-4 Cannot Be Directly Substituted by Generic Compstatin or Unmodified Analogs: Structural and Pharmacological Rationale


Generic compstatin (IC50 = 63 µM classical pathway; 12 µM alternative pathway) and its early analogs exhibit µM-range potency that limits their utility in experimental systems requiring robust complement blockade . POT-4 incorporates a critical structural modification—replacement of Trp4 with 1-methyltryptophan (1MeW)—which confers a ~267-fold increase in complement inhibitory potency relative to the parent compstatin peptide [1]. This non-conservative amino acid substitution enhances hydrophobic interactions at the C3 binding interface and establishes a hydrogen bond network that significantly improves target engagement [2]. Consequently, substitution of POT-4 with unmodified compstatin in assays or disease models would require substantially higher concentrations, introduce solubility limitations, and fail to recapitulate the pharmacological profile documented in clinical investigations.

POT-4 Comparative Evidence Guide: Quantified Differentiation Against Closest Compstatin Analogs and C3 Inhibitors


POT-4 Exhibits >250-Fold Enhanced Inhibitory Potency Versus Parent Compstatin in Complement Activation Assays

POT-4 (compstatin analog 4(1MeW)) demonstrates an IC50 of 0.205 µM (205 nM) in complement inhibition ELISA assays, representing a ~267-fold increase in potency compared to the parent compstatin peptide [1]. This potency enhancement is directly attributable to the 1-methyltryptophan substitution at position 4, which was identified through systematic structure-activity relationship (SAR) studies of tryptophan analogs at positions 4 and 7 [2]. The parent compstatin exhibits IC50 values of 63 µM and 12 µM for classical and alternative pathway inhibition, respectively [3].

Complement inhibition C3 convertase ELISA

POT-4 Binds C3b with Nanomolar Affinity (KD = 10.3 nM), Providing Quantified Binding Advantage Over Early Compstatin Analogs

POT-4 (AL-78898A) binds to C3b with an equilibrium dissociation constant (KD) of 10.3 nM as determined by surface plasmon resonance (SPR) analysis [1]. This represents a substantial improvement over early compstatin analogs, which typically exhibit µM-range binding affinities. By comparison, the parent compstatin peptide demonstrates markedly weaker C3 binding (KD not reported in comparable units due to low affinity), while more extensively optimized next-generation analogs such as Cp40/AMY-101 achieve sub-nanomolar KD values (0.5 nM) [2].

Surface plasmon resonance C3b binding KD

POT-4 Completed Phase II Clinical Testing in AMD with Documented Safety Profile, Establishing Human Tolerability Data Unavailable for Many Research-Grade Compstatin Analogs

POT-4 (AL-78898A) has been evaluated in multiple clinical trials, including a Phase I dose-escalation study (NCT00473928, n=27) demonstrating safety and tolerability at doses up to 1,050 µg via intravitreal injection, with no drug-related serious adverse events or intraocular inflammation reported [1][2]. A subsequent Phase II randomized controlled trial (NCT01157065, n=49 analyzed) compared single-dose POT-4 (50 µL) against ranibizumab (Lucentis®) in patients with neovascular AMD [3]. In contrast, the majority of compstatin analogs available for research procurement (e.g., Cp40, unmodified compstatin, linear control peptides) lack any human clinical safety or pharmacokinetic data.

Clinical trial Age-related macular degeneration Intravitreal

POT-4 Serves as the Direct Precursor to FDA-Approved Pegcetacoplan, Providing a Unique Investigational Link to a Clinically Validated Therapeutic

POT-4 (designated APL-1 in Apellis Pharmaceuticals' nomenclature) is the non-PEGylated precursor peptide to pegcetacoplan (APL-2; FDA-approved as Empaveli® in 2021 for paroxysmal nocturnal hemoglobinuria and subsequently as Syfovre® for geographic atrophy) [1]. Pegcetacoplan consists of two POT-4/APL-1 peptide moieties conjugated to a 40 kDa polyethylene glycol (PEG) chain to extend circulating half-life [2]. This direct chemical lineage distinguishes POT-4 from other compstatin analogs that lack a clear development path to an approved therapeutic, such as Cp40/AMY-101 which remains in clinical development for non-ocular indications (periodontal disease, COVID-19) [3].

Pegcetacoplan Drug development C3 inhibitor

POT-4 Procurement: High-Impact Research and Industrial Application Scenarios Supported by Quantitative Evidence


Complement C3 Inhibition Assays Requiring Sub-µM Potency with Established Target Engagement Parameters

POT-4 is the preferred selection for in vitro complement inhibition assays (ELISA, hemolytic assays, C3b deposition assays) where µM-range potency is insufficient but sub-nanomolar affinity compounds are unnecessary or cost-prohibitive. With an IC50 of 0.205 µM in complement inhibition ELISA [1] and a C3b KD of 10.3 nM [2], POT-4 provides a well-characterized intermediate potency tool compound. Researchers can confidently dose POT-4 in the 100-500 nM range for robust C3 blockade, whereas unmodified compstatin would require >10 µM concentrations that may introduce solubility artifacts or off-target effects.

Preclinical Ocular Disease Models Evaluating Complement-Driven Pathology in Age-Related Macular Degeneration

POT-4 is uniquely suited for intravitreal administration studies in rodent or non-human primate models of AMD, given its extensive clinical safety database from Phase I/II trials [1][2]. Unlike research-grade compstatin analogs lacking human safety data, POT-4 has demonstrated tolerability at intravitreal doses up to 1,050 µg in human subjects with no drug-related serious adverse events or intraocular inflammation [3]. This established ocular safety profile makes POT-4 the logical choice for translational AMD research intended to support IND-enabling studies or grant applications requiring human-relevant safety benchmarking.

Structure-Activity Relationship (SAR) Studies and Benchmarking of Novel Compstatin Derivatives

As the direct precursor to FDA-approved pegcetacoplan [1], POT-4 serves as an essential reference standard for SAR studies aimed at developing next-generation C3 inhibitors. Investigators synthesizing or evaluating novel compstatin analogs can use POT-4's established binding parameters (KD = 10.3 nM; IC50 = 0.205 µM) [2][3] as a benchmark to quantify potency improvements. The well-documented structural basis for POT-4's activity—the 1-methyltryptophan substitution at position 4—provides a clear starting point for rational design efforts targeting enhanced affinity or altered pharmacokinetic properties.

Comparative Pharmacology Studies Investigating Non-PEGylated vs. PEGylated Compstatin Analogs

POT-4 is the essential non-PEGylated comparator for studies evaluating the impact of PEGylation on C3 inhibitor pharmacology. Since pegcetacoplan is the 40 kDa PEG-conjugated dimer of POT-4/APL-1 [1], direct head-to-head comparisons between POT-4 and pegcetacoplan in vitro and in vivo can isolate the specific contributions of PEGylation to parameters including: binding kinetics, tissue penetration, vitreous half-life, systemic clearance, and immunogenicity. No other compstatin analog offers this precise structural relationship to an approved PEGylated therapeutic, making POT-4 irreplaceable for such mechanistic studies.

Quote Request

Request a Quote for POT-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.